molecular formula C17H16N2O4S B2495355 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946345-00-2

3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2495355
CAS No.: 946345-00-2
M. Wt: 344.39
InChI Key: WDRDJWAYZDIGEP-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound featuring a hybrid heterocyclic structure of isoxazole and thiophene, linked by a methylene bridge to a 3,4-dimethoxybenzamide group. This molecular architecture aligns with a class of compounds that are emerging as promising scaffolds in medicinal chemistry and drug discovery research . This compound is of significant interest for researchers investigating novel anti-cancer therapeutics, particularly for estrogen receptor alpha (ERα)-positive breast cancer. Recent scientific studies on highly analogous 5-(thiophen-2-yl)isoxazole derivatives have demonstrated potent and selective cytotoxicity against human breast adenocarcinoma cell lines (e.g., MCF-7) by functioning as inhibitors of ERα . The presence of the thiophene ring at the 5-position of the isoxazole core and an electron-rich aromatic system at the 3-position have been identified in structure-activity relationship (SAR) studies as critical features for superior anti-cancer activity and target binding . The 3,4-dimethoxyphenyl group in this compound is a key pharmacophoric element that may contribute to hydrophobic interactions within the ligand-binding domain of biological targets . Researchers can utilize this compound as a chemical tool to explore the mechanisms of apoptosis induction and cell cycle arrest in cancer cells, or as a building block for the synthesis and evaluation of new derivatives.

Properties

IUPAC Name

3,4-dimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-6-5-11(8-14(13)22-2)17(20)18-10-12-9-15(23-19-12)16-4-3-7-24-16/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRDJWAYZDIGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Benzamide Core: The benzamide core can be introduced through a coupling reaction, often involving the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring and thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide with benzamide derivatives containing isoxazole, thiadiazole, or thiazole moieties, as reported in the literature.

Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Bioactive Moieties
This compound (Target Compound) Benzamide + Isoxazole 3,4-Dimethoxybenzamide; Thiophene-substituted isoxazole Methoxy groups (electron-donating), Thiophene
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide + Thiadiazole + Isoxazole Phenyl group; Isoxazole fused to thiadiazole Thiadiazole (electron-deficient), Isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide + Thiadiazole + Pyridine Acetyl and methyl groups on pyridine; Phenyl-substituted thiadiazole Pyridine (basic nitrogen), Acetyl (polar)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + Thiazole 2,4-Difluorobenzamide; Chloro-substituted thiazole Halogens (electron-withdrawing), Thiazole

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 3,4-dimethoxy groups enhance solubility and may influence receptor binding via hydrogen bonding .
  • In contrast, halogenated derivatives (e.g., 2,4-difluoro and chloro groups in ) improve metabolic stability and lipophilicity, critical for pesticidal activity .

Thiazole (compound in ) introduces a sulfur atom that may facilitate π-π stacking interactions in enzyme active sites .

Synthetic Yields and Methods :

  • Compounds like 8a–c (70–80% yields) and the thiazole derivative in (routine synthesis) suggest that the target compound’s synthesis could follow analogous pathways, albeit with modifications for the thiophene and dimethoxy groups.

Physicochemical and Spectroscopic Data

Property Target Compound Compound 6 Compound 8a N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide
Melting Point (°C) Not reported 160 290 Not reported
IR (C=O stretch, cm⁻¹) Not reported 1606 1679, 1605 1715, 1617 (dual C=O)
¹H-NMR Features Not reported Aromatic H: 7.36–7.72 CH3: 2.49, 2.63; Ar-H: 7.47–7.72 Ar-H: 7.50–7.71; CH3: 2.83 (ester)
  • Notable Absences: The target compound lacks reported spectral or crystallographic data, unlike its analogs (e.g., compound 8a’s dual C=O stretches ).

Biological Activity

3,4-Dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound characterized by a benzamide core with methoxy substitutions and an isoxazole ring linked to a thiophene moiety. This unique structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 344.4 g/mol. Its structure includes:

  • Benzamide Core : Provides a scaffold for biological activity.
  • Methoxy Groups : Enhance lipophilicity and may modulate receptor interactions.
  • Isoxazole Ring : Known for various biological activities, including anti-inflammatory and anticancer effects.
  • Thiophene Moiety : Contributes to the compound's electronic properties and potential bioactivity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in B16F10 melanoma cells, suggesting its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
B16F1015Induction of apoptosis
MCF7 (breast)12Cell cycle arrest
A549 (lung)18Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines in cellular models, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

A study evaluated the effect of this compound on TNF-alpha production in activated macrophages. The results indicated a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The isoxazole ring may interact with specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The methoxy groups can enhance binding affinity to various receptors, potentially altering signaling pathways.
  • Cellular Signaling Interference : The compound may disrupt critical cellular signaling pathways that promote tumor growth or inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
5-Methyl-3,4-diphenylisoxazoleIsoxazole derivativeAnticancer
Indole-3-acetic acidIndole derivativePlant growth regulator
Benzamide derivativesBenzamideVarious therapeutic uses

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